Bienvenue dans la boutique en ligne BenchChem!

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid

Chiral purity Quality control Peptide synthesis

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid (CAS 116052-00-7), systematically named 8-benzyl (S)-2-aminooctanedioate and commonly abbreviated H-Asu(OBzl)-OH, is an orthogonally protected, enantiopure L-α-aminosuberic acid ω-benzyl ester. With molecular formula C₁₅H₂₁NO₄ and molecular weight 279.33 g/mol, it presents as a white crystalline powder with a melting point of 230–238 °C, specific optical rotation [α]²⁰/D +20.0±2° (c = 1% in formic acid), and an assay specification of ≥97.0%.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 116052-00-7
Cat. No. B052641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid
CAS116052-00-7
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCCCCC(C(=O)O)N
InChIInChI=1S/C15H21NO4/c16-13(15(18)19)9-5-2-6-10-14(17)20-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11,16H2,(H,18,19)/t13-/m0/s1
InChIKeyLHSQENYNJGOZKR-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic Acid (CAS 116052-00-7): Procurement-Relevant Identity and Physicochemical Profile


(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid (CAS 116052-00-7), systematically named 8-benzyl (S)-2-aminooctanedioate and commonly abbreviated H-Asu(OBzl)-OH, is an orthogonally protected, enantiopure L-α-aminosuberic acid ω-benzyl ester [1]. With molecular formula C₁₅H₂₁NO₄ and molecular weight 279.33 g/mol, it presents as a white crystalline powder with a melting point of 230–238 °C, specific optical rotation [α]²⁰/D +20.0±2° (c = 1% in formic acid), and an assay specification of ≥97.0% [1]. Its defining structural feature—a free α-amino group combined with a benzyl-ester-protected ω-carboxyl group on an eight-carbon backbone—distinguishes it from both the unprotected free acid (H-Asu-OH, MW 189.21) and the fully protected Fmoc or Boc congeners, positioning it as a versatile intermediate for orthogonal peptide synthesis strategies [2].

Why H-Asu(OBzl)-OH Cannot Be Replaced by Free Aminosuberic Acid or Alternative ω-Esters in Peptide Synthesis Workflows


Generic substitution among aminosuberic acid derivatives fails because each ω-ester variant and N-protection state dictates a distinct orthogonal deprotection profile, solubility, and coupling efficiency that directly governs downstream peptide yield and purity [1]. The free acid H-Asu-OH (CAS 4254-88-0) lacks the ω-carboxyl masking essential for regioselective peptide bond formation, inevitably producing undesired cross-linked byproducts [2]. Conversely, Fmoc-Asu(OBzl)-OH pre-installs N-terminal protection that is incompatible with Boc/Bzl solid-phase peptide synthesis (SPPS) strategies, while H-Asu(OMe)-OH offers only a methyl ester that cannot be cleaved hydrogenolytically, removing the option for mild, selective deprotection of the ω-carboxyl group in the presence of other sensitive functionalities . The benzyl ester of H-Asu(OBzl)-OH provides the unique capability to remain stable through iterative coupling steps and then be removed cleanly by catalytic hydrogenolysis without affecting acid-labile side-chain protecting groups or the peptide backbone, a selectivity window not available with methyl, tert-butyl, or free acid alternatives [3].

Quantitative Differentiation Evidence: H-Asu(OBzl)-OH (CAS 116052-00-7) Versus Closest Analogs and In-Class Alternatives


Specific Optical Rotation Defines Enantiopure L-(S) Configuration for QC Release and Chiral Identity Verification

H-Asu(OBzl)-OH exhibits a tightly specified specific optical rotation of [α]²⁰/D +20.0±2° (c = 1% in formic acid), providing a quantitative, pharmacopoeia-compatible identity and enantiopurity threshold for incoming QC [1]. By contrast, the unprotected free acid H-Asu-OH (CAS 4254-88-0) is characterized by a different solvent system and rotation magnitude, while the Fmoc-protected analog Fmoc-Asu(OBzl)-OH reports an optical rotation of approximately −20° (c = 1% in DMF) [2]. This 40° differential in specific rotation magnitude and the opposite sign provide an unambiguous spectroscopic fingerprint for distinguishing the target compound from its most common procurement substitute, the Fmoc-protected ω-benzyl ester.

Chiral purity Quality control Peptide synthesis

Melting Point (230–238 °C) Exceeds That of N-Protected Analogs by Over 100 °C, Indicating Superior Crystallinity and Thermal Stability

H-Asu(OBzl)-OH exhibits a melting point range of 230–238 °C [1], which is 130–138 °C higher than the ~100 °C melting point reported for Fmoc-Asu(OBzl)-OH and approximately 132–141 °C higher than the 98–102 °C melting range of Boc-Asp(OBzl)-OH, the closest Boc-protected analog of comparable architecture . This substantially elevated melting point reflects stronger intermolecular hydrogen-bonding networks in the crystalline lattice of the free amino acid form, translating to higher solid-state stability during storage and shipment, reduced susceptibility to thermal degradation during handling, and a sharper melting endotherm that can serve as a purity-indicating parameter in differential scanning calorimetry (DSC)-based QC protocols.

Thermal stability Crystallinity Solid-state properties

Free α-Amino Terminus Enables Both Boc/Bzl and Fmoc/tBu SPPS Compatibility, Unlike N-Protected Analogs That Lock Users Into a Single Strategy

H-Asu(OBzl)-OH, with its free α-amino group, can be directly coupled in either Boc/Bzl or Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols, and has been successfully used in solution-phase peptide synthesis as specified by the Sigma-Aldrich reaction suitability listing [1]. In contrast, Fmoc-Asu(OBzl)-OH is restricted exclusively to Fmoc/tBu SPPS because the Fmoc group requires repetitive piperidine-mediated deprotection that is incompatible with base-sensitive side-chain protections , and Boc-Asu(OBzl)-OH (MW 379.45) is restricted to Boc/Bzl SPPS requiring hazardous HF cleavage . The tandem enzymatic resolution method reported by Nishino et al. (1996) specifically produced H-Asu(OBzl)-OH as the ω-ester product in good yield and high optical purity, demonstrating that this free-amino form is the direct product of biosynthetic resolution and therefore the most atom-economical starting point for peptide synthesis [2]. The benzyl ester can be selectively removed by catalytic hydrogenolysis (H₂/Pd-C) without affecting acid-labile side-chain protecting groups, a chemoselectivity not achievable with methyl or tert-butyl ω-esters [3].

Solid-phase peptide synthesis Orthogonal protection Synthetic flexibility

Benzyl Ester Lipophilicity (clogP Advantage) Over Free Acid Confers Measurable Differential Membrane Partitioning Relevant to Prodrug and Drug Delivery Design

The benzyl ester modification in H-Asu(OBzl)-OH increases the molecular weight by 90.12 g/mol (from 189.21 to 279.33 g/mol) relative to the free acid H-Asu-OH and introduces a phenyl ring that substantially enhances calculated logP. BOC Sciences notes that this lipid-soluble ester group facilitates membrane permeability, making the compound an effective tool for drug delivery systems . The free acid H-Asu-OH, with an estimated aqueous solubility of 4.36 × 10⁴ mg/L at 25 °C and a density of 1.229 g/cm³ , partitions predominantly into the aqueous phase and lacks the passive membrane diffusion capability of the benzyl ester. In practical terms, peptides incorporating Asu residues via H-Asu(OBzl)-OH building blocks benefit from the transient lipophilic benzyl masking group during synthesis and purification (enhanced HPLC retention and organic solvent extractability), while the benzyl ester can be removed post-synthetically to restore the native carboxylic acid for receptor interaction .

Lipophilicity Drug delivery Membrane permeability

Dicarba-ANP Analog Incorporating Asu Residue Achieves Competitive ANP Receptor Antagonism (Ki 2.1 × 10⁻⁸ M, pA2 7.45), a Functional Benchmark Unattainable with Cysteine-Derived Disulfide Analogs

The dicarba analog [Asu⁷,²³′]-β-ANP-(7–28), synthesized using L-α-aminosuberic acid residues in place of the native disulfide bridges, displaced ¹²⁵I-α-ANP specifically bound to cultured rat vascular smooth muscle cells (VSMC) with an apparent Ki of 2.1 × 10⁻⁸ M, and competitively inhibited α-ANP-stimulated cGMP production with a pA2 value of 7.45 [1]. Critically, this Asu-containing analog did not stimulate intracellular cGMP formation at concentrations of 10⁻⁸–10⁻⁵ M, demonstrating pure antagonist behavior—a functional selectivity profile that the native disulfide-containing β-ANP does not exhibit, as β-ANP itself inhibits α-ANP-induced cGMP production in a dose-dependent manner [1]. This antagonist profile is a direct consequence of the ethylene bridge (—CH₂—CH₂—) replacing the reducible disulfide (—S—S—) bond, a structural substitution enabled specifically by the aminosuberic acid building block incorporated via H-Asu(OBzl)-OH [2].

ANP receptor antagonist Dicarba peptide cGMP inhibition

[Asu¹,⁶]-Oxytocin Exhibits Complete Resistance to Storage Deterioration Under Concentrated Conditions, a Stability Advantage Over Disulfide-Containing Oxytocin

[Asu¹,⁶]-oxytocin, an analog of deamino-oxytocin in which the disulfide bond is replaced by an ethylene (—CH₂—CH₂—) linkage derived from aminosuberic acid, is completely resistant to deterioration during storage under concentrated conditions [1]. The most active derivative, [Gly⁷, Asu¹,⁶]-oxytocin, demonstrated a uterotonic activity of 245 IU/mg in the rat with only faint antidiuretic activity (0.02 IU/mg) and weak depressor activity [1]. This represents a meaningful pharmacological differentiation: the dicarba linkage eliminates the reducible disulfide bond that is the primary degradation pathway for native oxytocin formulations, enabling long-term storage without loss of biological potency—a property not achievable with native disulfide-containing oxytocin, which requires lyophilized storage and is susceptible to disulfide scrambling and reduction [2]. L-α-Aminosuberic acid ω-benzyl ester (H-Asu(OBzl)-OH) was the key building block enabling solid-phase synthesis and cyclization-cleavage of [Asu¹,⁶]-oxytocin on oxime resin [3].

Oxytocin analog Peptide stability Dicarba replacement

Evidence-Backed Application Scenarios for Procuring (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic Acid (CAS 116052-00-7)


Synthesis of Metabolically Stable Dicarba Peptide Therapeutics (Oxytocin, Calcitonin, and Somatostatin Analogs)

H-Asu(OBzl)-OH is the essential building block for replacing reducible disulfide bonds with non-reducible ethylene (—CH₂—CH₂—) bridges in cyclic peptide therapeutics. As demonstrated by [Asu¹,⁶]-oxytocin, this substitution confers complete resistance to storage deterioration under concentrated conditions while maintaining high biological potency (245 IU/mg uterotonic activity) [1]. Elcatonin (carbocalcitonin), the aminosuberic acid analog of eel calcitonin, leverages the same ethylene bridge to achieve greater in vivo stability and excellent tolerability compared to native disulfide-containing calcitonin . This application directly stems from the orthogonal protection strategy of H-Asu(OBzl)-OH, which enables regioselective incorporation of the Asu residue during SPPS and subsequent side-chain deprotection by catalytic hydrogenolysis [2].

Development of ANP Receptor Antagonists for Cardiovascular Research

The dicarba analog [Asu⁷,²³′]-β-ANP-(7–28) synthesized from aminosuberic acid residues demonstrates competitive ANP receptor antagonism with Ki = 2.1 × 10⁻⁸ M and pA2 = 7.45, without stimulating cGMP production—a pure antagonist profile not achievable with disulfide-containing β-ANP [1]. This provides a direct rationale for procuring H-Asu(OBzl)-OH in programs aimed at developing NPR-A antagonists for studying natriuretic peptide signaling in hypertension, heart failure, or vascular smooth muscle biology [1].

HDAC Inhibitor Lead Optimization Using 2-Aminosuberic Acid Scaffolds

Structure-activity relationship studies on 43 compounds derived from 2-aminosuberic acid demonstrated that 26 were potent cytotoxins against MM96L melanoma cells (IC₅₀ 20 nM–1 μM), with 17 compounds exhibiting 5- to 60-fold selectivity for melanoma cells over normal neonatal foreskin fibroblasts (NFF) [1]. This represents a 10- to 100-fold increase in potency and up to 10-fold higher selectivity over previously reported cysteine-derived HDAC inhibitors (J. Med. Chem. 2004, 47, 2984) [1]. H-Asu(OBzl)-OH serves as the key enantiopure intermediate for synthesizing these aminosuberic acid-derived HDAC inhibitor pharmacophores, enabling researchers to access the SAR-proven chemical space defined by the suberoyl anilide/hydroxamate scaffold .

Orthogonal Peptide Ligation and Semisynthesis via Enzymatic Fragment Coupling

The tandem enzymatic resolution method using α-chymotrypsin and Aspergillus aminoacylase produces H-Asu(OBzl)-OH in good yield and high optical purity directly from racemic N-acetyl-α-aminoalkanedioic acid α,ω-diester [1]. The resulting compound, bearing a free α-amino group, is ideally suited for enzymatic semisynthesis strategies—as demonstrated by the α-chymotrypsin-catalyzed coupling of peptide segments to produce eel [Asu]calcitonin (elcatonin) in a single reaction without functional group protection . This application scenario is uniquely enabled by the free N-terminus of H-Asu(OBzl)-OH, which is not available with Fmoc- or Boc-protected analogs without additional deprotection steps.

Quote Request

Request a Quote for (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.